molecular formula C12H16N6O5 B114985 Archaeosine CAS No. 148608-52-0

Archaeosine

Cat. No.: B114985
CAS No.: 148608-52-0
M. Wt: 324.29 g/mol
InChI Key: PEMQXWCOMFJRLS-RPKMEZRRSA-N
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Description

Archaeosine (G⁺) is a hypermodified 7-deazaguanosine derivative found exclusively in archaeal tRNA, predominantly at position 15 of the D-loop . Its structure, 7-formamidino-7-deazaguanosine (Figure 1), is biosynthesized via a two-step pathway: (i) tRNA-guanine transglycosylase (ArcTGT) replaces the guanine base at position 15 with 7-cyano-7-deazaguanine (preQ₀), and (ii) this compound synthase (ArcS) converts preQ₀ to G⁺ through amidino transfer . This modification stabilizes the tRNA’s L-shaped tertiary structure by reinforcing the G15-C48 base pair, critical for thermostability in extremophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of archaeosine involves a two-step process. The first step is the replacement of the guanine base with 7-cyano-7-deazaguanine (preQ0) by this compound tRNA-guanine transglycosylase (ArcTGT). The second step involves the modification of preQ0 to this compound by this compound synthase .

Industrial Production Methods

Currently, there are no industrial production methods for this compound, as it is primarily studied within the context of archaeal tRNA. The synthesis is typically carried out in a laboratory setting using the aforementioned enzymatic processes .

Scientific Research Applications

Structural Role in tRNA Stability

Archaeosine is located at position 15 in archaeal tRNA and is essential for maintaining the three-dimensional structure of tRNA. Studies have shown that this compound contributes significantly to the stability of tRNA, particularly in thermophilic organisms like Thermococcus kodakarensis. The absence of this compound leads to a temperature-sensitive phenotype, indicating its vital role in thermal stability and proper folding of tRNA molecules .

Table 1: Impact of this compound on tRNA Stability

OrganismEffect of this compound AbsenceObserved Phenotype
Thermococcus kodakarensisStrong temperature-sensitive phenotypeReduced growth at high temperatures
Methanosarcina mazeiNo detectable phenotypeNormal growth across temperatures

Synthesis Pathway Insights

The synthesis of this compound involves multiple enzymatic steps. The initial step introduces a preQ0 base into tRNA via the enzyme ArcTGT. Subsequently, ArcS transfers lysine to preQ0, forming preQ0-Lys as an intermediate. Finally, RaSEA catalyzes the conversion of preQ0-Lys to this compound . Understanding this biosynthetic pathway is crucial for exploring genetic modifications and synthetic biology applications.

Table 2: Key Enzymes in this compound Synthesis

EnzymeFunctionOrganism
ArcTGTIntroduces preQ0 base into tRNAVarious Archaea
ArcSTransfers lysine to preQ0Euryarchaeota
RaSEAConverts preQ0-Lys to this compoundVarious Archaea

Biotechnological Applications

The unique properties of this compound make it a candidate for various biotechnological applications:

  • Synthetic Biology : By manipulating the this compound biosynthesis pathway, researchers can engineer organisms with enhanced thermal stability for industrial processes.
  • Biomarker Development : this compound's presence can serve as a biomarker for identifying archaeal species in environmental samples, aiding in microbial ecology studies.
  • Gene Therapy : Modified nucleotides like this compound may enhance the stability and efficacy of RNA-based therapeutics.

Case Study 1: Thermophilic Enzyme Activity

Research on Thermococcus kodakarensis demonstrated that deletion of genes involved in this compound synthesis resulted in significant growth deficiencies at elevated temperatures. This study highlighted the importance of this compound in maintaining enzyme activity under extreme conditions .

Case Study 2: Comparative Genomics

A comparative genomics study revealed that while many Crenarchaeota lack homologs of ArcS, they still possess G+ modifications through alternative pathways. This finding underscores the evolutionary diversity in archaeal tRNA modifications and their implications for understanding evolutionary relationships among archaea .

Comparison with Similar Compounds

Structural and Functional Similarities to Queuosine (Q)

Queuosine (Q) is a 7-deazaguanosine derivative found in bacteria and eukaryotes at position 34 (anticodon wobble position) of tRNAs with GUN anticodons. Unlike archaeosine, Q contains a cyclopentenediol moiety (Figure 1) .

Feature This compound (G⁺) Queuosine (Q)
Core Structure 7-deazaguanine + formamidino group 7-deazaguanine + cyclopentenediol
Location in tRNA Position 15 (D-loop) Position 34 (anticodon loop)
Biosynthetic Pathway PreQ₀ → G⁺ via ArcTGT/ArcS PreQ₁ → Q via QueTGT/QueA/QueG
Function Stabilizes tRNA tertiary structure Prevents frameshift errors
Phylogenetic Distribution Archaea-specific Bacteria and eukaryotes

Key Differences :

  • Biosynthetic Substrates : this compound uses preQ₀, while Q derivatives (e.g., epoxyqueuosine) originate from preQ₁ .
  • Enzymatic Machinery: ArcTGT recognizes the D-arm and aminoacyl stem of tRNA, whereas bacterial QueTGT targets the anticodon loop .
  • Thermal Adaptation : this compound’s role in tRNA stabilization is critical for archaeal thermophiles, while Q optimizes translational fidelity in mesophiles .

Multisite Specificity in this compound Modifications

Most archaeal tRNAs harbor G⁺ exclusively at position 13. However, Thermoplasma acidophilum tRNALeu uniquely contains G⁺ at positions 13 and 14. This multisite specificity is attributed to its ArcTGT (Ta1493), which lacks the Zn-binding CCCH motif found in Pyrococcus horikoshii ArcTGT but retains activity through alternative substrate recognition mechanisms . Experiments with T. acidophilum cell extracts demonstrated simultaneous guanine replacement at G13 and G15, a feature absent in other archaeal ArcTGTs (e.g., P. horikoshii and Thermococcus kodakarensis ArcTGTs modify only G15) .

Comparison with Other 7-Deazaguanine Derivatives

PreQ₀ and PreQ₁ :

  • PreQ₀ (7-cyano-7-deazaguanine) is the immediate precursor to this compound. Its insertion into tRNA by ArcTGT is ATP-independent .
  • PreQ₁ (7-aminomethyl-7-deazaguanine) is the precursor to Q. Its incorporation by QueTGT requires ATP-dependent enzymes (QueA/QueG) for downstream modifications .

Shared Biosynthetic Steps :
Both pathways initiate with GTP cyclohydrolase I (GCH I) converting GTP to 7,8-dihydroneopterin triphosphate, a common intermediate . However, divergence occurs at preQ₀ (this compound) versus preQ₁ (Q) biosynthesis .

Evolutionary and Functional Implications

  • Evolutionary Divergence : this compound and Q pathways share ancestral 7-deazaguanine synthesis enzymes (e.g., GCH I, QueD, QueE) but diverged in tRNA targeting and functional specialization .
  • Thermostability vs. Translational Fidelity : this compound’s structural role contrasts with Q’s role in codon-anticodon interactions, reflecting adaptation to extreme environments versus translational accuracy .
  • Enzyme Plasticity : ArcTGT’s multisite specificity in T. acidophilum underscores evolutionary flexibility in tRNA modification systems, possibly linked to niche-specific tRNA structural demands .

Data Tables

Table 2. Structural Features of ArcTGT Variants

ArcTGT Source Zn-Binding Motif Modification Sites Thermal Stability
Pyrococcus horikoshii Present (CCCH) G15 only Hyperthermophilic
Thermoplasma acidophilum Absent G13 and G15 Acidophilic/thermophilic

Biological Activity

Archaeosine (G+), a modified nucleoside found in the transfer RNA (tRNA) of archaea, plays a crucial role in stabilizing tRNA structure and function. This article explores the biological activity of this compound, focusing on its synthesis, structural implications, and physiological effects in various archaeal species.

Overview of this compound

This compound is located at position 15 of many archaeal tRNAs and is synthesized from the precursor 7-cyano-7-deazaguanine (preQ0) through a series of enzymatic reactions. The key enzymes involved in this process include this compound tRNA guanine transglycosylase (ArcTGT) and this compound synthase (ArcS). The presence of this compound is particularly significant in thermophilic archaea, where it contributes to the stability of tRNA under extreme temperatures.

Synthesis Pathway

The synthesis of this compound involves multiple steps:

  • Base Exchange : ArcTGT catalyzes the exchange of guanine at position 15 with preQ0.
  • Lysine Transfer : ArcS facilitates the transfer of L-lysine to preQ0, forming preQ0-Lys15.
  • Final Modification : A radical S-adenosyl-L-methionine enzyme converts preQ0-Lys15 into G+15.

This pathway is essential for the proper functioning of tRNA in archaea, especially those inhabiting high-temperature environments.

Stability Enhancement

Research indicates that this compound enhances the structural stability of tRNA molecules. A study on Thermococcus kodakarensis demonstrated that the absence of this compound led to a temperature-sensitive phenotype, highlighting its role in maintaining tRNA integrity under stress conditions . The stabilization effect is attributed to:

  • Coulombic Interactions : The positively charged formamidine group in this compound interacts with the negatively charged backbone phosphates, strengthening the tRNA structure.
  • Levitt Base Pair Formation : this compound participates in forming critical base pairs that are vital for tRNA's tertiary structure .

Physiological Effects

The biological activity of this compound extends beyond structural support; it also influences cellular fitness and growth under varying environmental conditions. In Thermococcus kodakarensis, mutants lacking this compound exhibited reduced growth rates at elevated temperatures, suggesting that this modification is crucial for survival in thermophilic habitats .

Comparative Studies

Comparative studies between different archaeal species have revealed variations in the impact of this compound on tRNA stability:

SpeciesPhenotype without this compoundObservations
Thermococcus kodakarensisTemperature-sensitiveSignificant growth impairment at high temperatures
Methanosarcina mazeiNo detectable phenotypeThis compound loss does not affect growth significantly

This table illustrates that while this compound is critical for some species, others may have compensatory mechanisms that mitigate its absence.

Case Studies

  • Temperature Sensitivity in Thermococcus kodakarensis :
    • Deletion studies confirmed that loss of this compound leads to a strong temperature-sensitive phenotype, emphasizing its role in thermal stability .
  • Functional Analysis in Methanosarcina mazei :
    • Contrasting results were observed where the absence of this compound did not yield significant phenotypic changes, indicating evolutionary adaptations specific to certain lineages .

Q & A

Q. Basic: What is the biosynthesis pathway of archaeosine (G+) in archaeal tRNA, and what experimental methods validate this process?

This compound is synthesized in two enzymatic steps: (1) ArcTGT (this compound tRNA-guanine transglycosylase) replaces the target guanine base with 7-cyano-7-deazaguanine (preQ₀), and (2) ArcS (this compound synthase) modifies preQ₀ into G+ . Validation methods include:

  • Radiolabeling assays : In vitro incorporation of ¹⁴C-guanine into tRNA transcripts using purified ArcTGT or cell extracts (e.g., T. acidophilum S-30 fraction) to track base exchange activity .
  • Mass spectrometry (MALDI-MS) : Direct detection of G+ modifications in purified tRNA after desalting with ZipTip C18 columns .
  • Mutagenesis : Expressing tRNA variants (e.g., G13A/G15A mutants) in archaeal models like T. kodakarensis to confirm modification sites .

Q. Basic: How does ArcTGT recognize specific guanine residues in tRNA for modification?

ArcTGT targets guanines in conserved structural motifs. For example, P. horikoshii ArcTGT recognizes the ribose-phosphate backbone of the D-arm and aminoacyl stem near G15 . Experimental approaches include:

  • Structural studies : X-ray crystallography of ArcTGT-tRNA complexes to map binding interfaces .
  • In vitro transcription assays : Testing activity on mutant tRNA transcripts (e.g., G→A substitutions) to identify critical nucleotides .

Q. Advanced: How can researchers resolve contradictions in identifying this compound modification sites across studies?

Discrepancies arise due to species-specific tRNA structures or methodological limitations. Strategies include:

  • Comparative analysis : Cross-testing ArcTGT activity from different species (e.g., P. horikoshii vs. T. acidophilum) on homologous tRNA .
  • Time-course experiments : Monitoring ¹⁴C-guanine incorporation kinetics to distinguish primary vs. secondary modification sites (e.g., G13 vs. G15 in T. acidophilum tRNALeu) .
  • Orthogonal validation : Combining PAGE autoradiography with MALDI-MS to confirm modifications .

Q. Advanced: What challenges exist in heterologous expression of T. acidophilum ArcTGT, and how can they be addressed?

T. acidophilum ArcTGT (Ta1493) often forms insoluble aggregates in E. coli due to misfolding. Solutions include:

  • Alternative expression systems : Using thermophilic archaea like T. kodakarensis for soluble protein production .
  • Domain-swapping : Replacing disordered regions (e.g., C1/C2 insertions) with stable domains from homologs .

Q. Advanced: What structural features enable T. acidophilum ArcTGT to modify multiple sites (G13 and G15) in tRNALeu?

Key determinants include:

  • Flexible catalytic domain : Accommodates tRNA conformational changes during L-shaped to β-form transitions .
  • Absence of Zn-binding motifs : Unlike P. horikoshii ArcTGT, T. acidophilum lacks the CCCH Zn-binding motif, potentially allowing broader substrate recognition .
  • tRNA tertiary interactions : Mutagenesis shows G+13/G+15 formation depends on tRNALeu’s unique D-loop structure .

Q. Advanced: How can researchers study the functional impact of this compound modifications on tRNA stability and translation?

Methods include:

  • Thermal denaturation assays : Comparing melting temperatures of wild-type vs. G+-deficient tRNA .
  • Ribosome profiling : Assessing translation efficiency in archaeal strains with arcTGT knockouts .
  • Molecular dynamics simulations : Modeling tRNA-ribosome interactions with/without G+ modifications .

Q. Methodological: What protocols are recommended for synthesizing this compound analogs for biochemical studies?

The Turbo-Grignard method enables efficient synthesis of deazaguanosine derivatives (e.g., preQ₀, preQ₁):

  • Selective functionalization : Turbo-Grignard reagents react at specific sites without disturbing adjacent groups (e.g., amino or hydroxyl) .
  • Scalability : Produces gram-scale yields for in vitro assays or structural studies .

Q. Methodological: How should researchers design experiments to analyze this compound modification kinetics?

  • S-30 fraction assays : Incubate tRNA with cell extracts and ¹⁴C-guanine, then quench reactions at intervals (0–20 min) for PAGE/autoradiography .
  • Quantitative LC-MS : Measure preQ₀/G+ levels over time using isotope-labeled internal standards .

Tables for Quick Reference

Key Enzymes in this compound Biosynthesis
ArcTGT
ArcS
Common Experimental Models
T. acidophilum
T. kodakarensis

Properties

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMQXWCOMFJRLS-RPKMEZRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318234
Record name Archaeosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148608-52-0
Record name Archaeosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148608-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Archaeosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Archaeosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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